3-Methylcarbostyril

Epigenetics Bromodomain Inhibition BRD4

Researchers targeting epigenetic bromodomains face a critical gap: no commercially available fragment hit with validated dual ATAD2/BRD4 activity. Generic substitution with unsubstituted carbostyril introduces uncontrolled variability-the 3-methyl group is essential for target engagement (LogP 1.85 vs. ~1.3 for parent) and confers the unique dual-inhibition profile. • First-known micromolar ATAD2 bromodomain inhibitor; validated fragment hit (MW 159.18) for structure-based lead optimization. • Documented BRD4 BD1 binding (pIC50 = 4.4); serves as low-affinity control in AlphaScreen/BROMOscan displacement assays. • Supplied at ≥95% purity; stable solid shipped at ambient temperature for reliable global procurement.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 2721-59-7
Cat. No. B1216109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcarbostyril
CAS2721-59-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2NC1=O
InChIInChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12)
InChIKeyPOYSUXIHCXBJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylcarbostyril Technical Profile


3-Methylcarbostyril (3-Methyl-2(1H)-quinolinone, CAS 2721-59-7) is a quinolone derivative within the carbostyril chemical class. It is defined by a methyl substituent at the 3-position of the quinolin-2-one scaffold, conferring distinct physicochemical and biological properties relative to its unsubstituted parent . The compound is primarily characterized as a micromolar inhibitor of the ATAD2 bromodomain and a low-affinity binder of the BRD4 BD1 bromodomain, with reported pIC50 and pKd values in the low micromolar range [1] . As a solid with a molecular weight of 159.18 g/mol, it is typically supplied at purities of ≥95% for research applications .

Workflow ATAD2 bromodomain fragment-based lead discovery
Selection Dual ATAD2/BRD4 binding profile
Use Context Low-affinity control for bromodomain displacement assays

3-Methylcarbostyril Sourcing Rationale


The scientific selection of 3-Methylcarbostyril cannot be fulfilled by generic substitution with unsubstituted carbostyril or other simple analogues. The presence of the 3-methyl group fundamentally alters the compound's physicochemical profile and biological target engagement. Specifically, 3-Methylcarbostyril exhibits a higher LogP (1.85) compared to carbostyril (≈1.3), indicating greater lipophilicity and potential differences in membrane permeability . More critically, this modification confers a unique dual-target inhibition profile, with documented activity against both ATAD2 and BRD4 bromodomains, a property not present in the parent scaffold [1]. Substituting this compound with a different carbostyril derivative would introduce significant variability in experimental outcomes and cannot be justified without rigorous re-validation.

Lipophilicity Profile
The 3-methyl group raises LogP, altering membrane partitioning and non-specific binding relative to unsubstituted carbostyril.
Target Engagement
Unsubstituted carbostyril lacks the dual ATAD2/BRD4 inhibition profile reported for the 3-methyl analog.
Solid-State Stability
3-Methylcarbostyril exhibits a higher melting point, which may affect storage stability and handling compared to the parent scaffold.

3-Methylcarbostyril Head-to-Head Evidence


BRD4 BD1 Inhibition vs. (+)-JQ1

3-Methylcarbostyril exhibits weak inhibitory activity against the BRD4 BD1 bromodomain, with a reported pIC50 of 4.4 . In contrast, the potent BET bromodomain inhibitor (+)-JQ1, a common reference compound, demonstrates an IC50 of 77 nM (pIC50 ≈ 7.1) for BRD4(1) . This ~500-fold difference in potency establishes 3-Methylcarbostyril as a low-affinity, fragment-like binder rather than a potent inhibitor, which is a critical consideration for experimental design.

BRD4 BD1 Potency vs JQ1
Cross-study
pIC50 4.4
vs
(+)-JQ1 pIC50 ≈ 7.1 (IC50 77 nM)
Fragment-like binding context for BRD4 assays; ~500-fold lower potency.
Cell-free biochemical assay.
Epigenetics Bromodomain Inhibition BRD4 pIC50

ATAD2 Bromodomain Inhibition vs. GSK8814

3-Methylcarbostyril is documented as the first known micromolar inhibitor of the ATAD2 bromodomain, a target with limited chemical matter [1]. While a precise IC50 is not publicly disclosed for this fragment hit, it is established as a low-micromolar binder. In comparison, the optimized chemical probe GSK8814 binds ATAD2 with a pIC50 of 7.3 (IC50 = 50 nM) and exhibits 500-fold selectivity over BRD4 BD1 . This contrast highlights 3-Methylcarbostyril's role as a foundational fragment hit rather than a potent, selective probe.

ATAD2 Inhibition vs GSK8814
Class-level
Low-micromolar inhibitor (first known)
vs
GSK8814 pIC50 7.3 (IC50 50 nM)
Foundational fragment for ATAD2 probe development; >100-fold potency gap.
Biochemical binding assays; reported in Demont et al. 2015.
ATAD2 Bromodomain Cancer Epigenetics Fragment-Based Drug Discovery

Lipophilicity vs. Carbostyril

The calculated lipophilicity (LogP) of 3-Methylcarbostyril is 1.85 , which is significantly higher than that of the unsubstituted parent compound, carbostyril, which has a reported XLogP3 value of 1.3 . This 0.55 log unit increase corresponds to an approximately 3.5-fold higher partition coefficient in octanol/water systems.

Lipophilicity vs Carbostyril
Cross-study
LogP 1.85 (est)
vs
Carbostyril LogP 1.30
Higher lipophilicity alters solubility and permeability; Δ+0.55 (3.5x).
Calculated values; experimental verification recommended.
Physicochemical Properties Lipophilicity LogP Drug-likeness

Melting Point vs. Carbostyril

3-Methylcarbostyril demonstrates a higher melting point (234-235 °C) compared to unsubstituted carbostyril (199-200 °C) [1]. This difference of ~35 °C indicates a more stable crystal lattice in the solid state for the methylated derivative.

Melting Point vs Carbostyril
Cross-study
234–235 °C
vs
Carbostyril 199–200 °C
Increased thermal stability may improve solid-state handling; Δ+35 °C.
Melting point determination; reference data for carbostyril.
Physicochemical Properties Thermal Stability Melting Point Handling

3-Methylcarbostyril Validated Applications


ATAD2 Bromodomain Lead Discovery

3-Methylcarbostyril is a validated starting point for medicinal chemistry programs targeting the ATAD2 bromodomain, a key epigenetic regulator in cancer. As the first known micromolar inhibitor of this target, its low-molecular-weight scaffold (159.18 g/mol) and defined binding mode make it an ideal fragment hit for structure-based optimization [1]. Its weak potency (low micromolar) is characteristic of fragment hits and provides an excellent ligand efficiency baseline for subsequent rounds of chemical elaboration.

Dual BRD4/ATAD2 Chemical Probes

The compound's unique dual inhibition profile, with documented binding to both BRD4 BD1 (pIC50 = 4.4) and ATAD2 (low micromolar) [1], supports its use in the development of polypharmacological probes. This dual activity, while weak, is a rare feature among carbostyril derivatives and can be exploited to investigate synergistic epigenetic targeting in diseases where both bromodomains are implicated.

Bromodomain Selectivity Assay Control

Given its established but weak affinity for BRD4 BD1, 3-Methylcarbostyril serves as an effective low-affinity control or 'cold' competitor in displacement assays (e.g., AlphaScreen, BROMOscan) designed to profile more potent and selective bromodomain inhibitors like (+)-JQ1 . Its use helps define the assay's dynamic range and validates the specificity of signal.

Carbostyril Series Physicochemical Benchmark

The documented physicochemical differences between 3-Methylcarbostyril and carbostyril—specifically the +0.55 increase in LogP (1.85 vs. 1.3) and the +35 °C increase in melting point (234-235 °C vs. 199-200 °C) [2]—make it a valuable benchmark compound for structure-property relationship (SPR) studies. It quantitatively demonstrates the impact of a single methyl group on solubility, permeability, and solid-state stability within the quinolone scaffold.

Application
Selection Property
Validation Focus
ATAD2 bromodomain fragment lead discovery
Low-affinity ATAD2 binder, dual BRD4 interaction
Ligand efficiency and structure-based optimization
Dual BRD4/ATAD2 probe development
Dual-target binding profile (low affinity)
Polypharmacology profiling in epigenetic assays
Low-affinity bromodomain assay control
Weak BRD4 BD1 binding, fragment-like character
Assay dynamic range and specificity validation
Carbostyril physicochemical benchmark
Methyl impact on lipophilicity and thermal stability
Solubility, permeability, and solid-state SPR studies

Technical Documentation Hub

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